(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Description
(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a quinoline and thiazole moiety
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3S/c1-14-7-8-19-16(9-14)10-17(21(23)25-19)11-18(12-24)22-26-20(13-27-22)15-5-3-2-4-6-15/h2-11,13H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIGIRASAGMSI-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-methylquinoline with 4-phenyl-1,3-thiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or thiazole derivatives.
Substitution: Formation of substituted quinoline or thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety.
Thiazole derivatives: Compounds like thiamine and benzothiazole share the thiazole moiety.
Uniqueness
(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to the combination of quinoline and thiazole moieties in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
